4-Methoxy-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine
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Overview
Description
4-Methoxy-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring substituted with a methoxy group and a piperazine ring, which is further substituted with a 2-methylimidazo[1,2-b]pyridazin-6-yl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method . This method is advantageous due to its high yield, simplicity, and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, but with optimized conditions for scalability. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated solvents and bases like sodium hydroxide are often used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-Methoxy-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its broad range of biological activities, including antimicrobial and anticancer properties.
Imidazo[1,2-a]pyridines: A class of compounds with diverse bioactivity, including antiviral, antibacterial, and anticancer properties.
Benzo[4,5]imidazo[1,2-a]pyridines: Important due to their ability to bind with various biological systems and their presence in many drugs.
Uniqueness
4-Methoxy-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a methoxy group and a piperazine ring substituted with a 2-methylimidazo[1,2-b]pyridazin-6-yl group makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H19N7O |
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Molecular Weight |
325.37 g/mol |
IUPAC Name |
6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C16H19N7O/c1-12-11-23-13(18-12)3-4-14(20-23)21-7-9-22(10-8-21)16-17-6-5-15(19-16)24-2/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
ZCFQELRVBQSCKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NC=CC(=N4)OC |
Origin of Product |
United States |
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